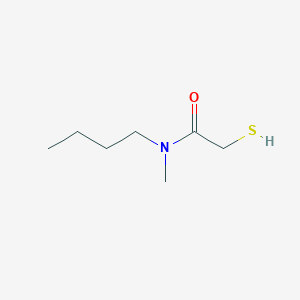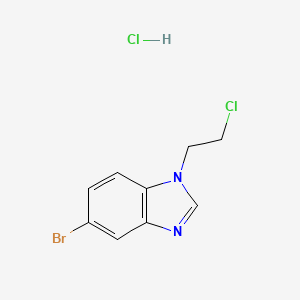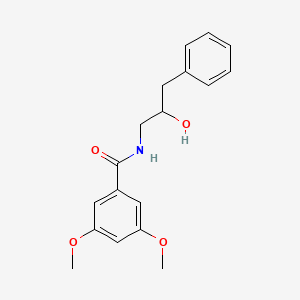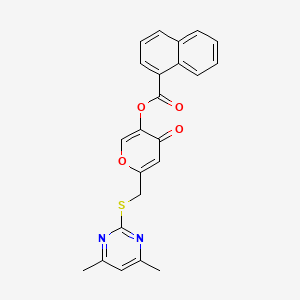![molecular formula C12H19NO3 B2368508 Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate CAS No. 79663-72-2](/img/structure/B2368508.png)
Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate is a chemical compound with the formula C12H19NO3 . It is a compound used for research purposes .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The first step involves the use of POCl3 and 1,2-dichloro-ethane . The second step involves the use of ethanolic KOH . Another synthesis path involves a multi-step reaction with ethanolic sodium ethylate and bromine in the first step, followed by aqueous HCl in the second step .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H19NO3 . The molecular weight of the compound is 225.28 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Ethyl 1,3-cyclohexadien-1-carboxylate, a related compound, is used in Diels-Alder reactions, synthesis of aromatic esters, and in preparing biologically significant molecules such as tabtoxin and sirenin. A microwave synthesis technique offers improved yield and reduced reaction time (Tesson & Deshayes, 2000).
- Studies on a series of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids and esters have highlighted their reactivities and substituent effects, valuable in understanding the chemical behavior of similar compounds (Roberts & Moreland, 1953).
Polymerization
- A specific monomer 1-ethyl-4-[(2-methacryloxy)ethyl carbamoyloxymethyl]-2,6,7-trioxabicyclo[2.2.2]octane demonstrates the integration of polymerizable acrylic and bicyclic ortho ester groups, highlighting the scope of polymers derived from these structures (Herweh, 1989).
Safety and Hazards
Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate should be handled with care. It is recommended to keep the compound away from heat, sparks, open flames, and hot surfaces . It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire . The compound should be handled under inert gas and protected from moisture . It is also advised to avoid breathing dust, fume, gas, mist, vapours, and spray associated with the compound .
Propiedades
IUPAC Name |
ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-16-10(15)12-6-3-11(4-7-12,5-8-12)9(13)14/h2-8H2,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVIHSMVVLGYLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2368429.png)
![4-((1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2368430.png)


![2-[2-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2368436.png)
![N-(2-ethyl-6-methylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2368437.png)
![5-Bromo-2-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2368438.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2368439.png)
![3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B2368442.png)
![9-(4-Fluorophenyl)-3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B2368443.png)
![tert-butyl N-[4-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B2368444.png)

